molecular formula C11H13BrF3NO2S B1522338 3-Bromo-N-butyl-5-(trifluoromethyl)benzenesulfonamide CAS No. 1020252-83-8

3-Bromo-N-butyl-5-(trifluoromethyl)benzenesulfonamide

Cat. No. B1522338
CAS RN: 1020252-83-8
M. Wt: 360.19 g/mol
InChI Key: IJPATHMDDIDFND-UHFFFAOYSA-N
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Description

3-Bromo-N-butyl-5-(trifluoromethyl)benzenesulfonamide (3-BnBu-5-TFMS) is a novel sulfonamide compound that has been developed as a potential drug candidate for the treatment of various diseases. It is a synthetic compound that has been studied for its potential therapeutic effects in the laboratory. 3-BnBu-5-TFMS is a highly active and stable compound that has a wide range of applications in the field of medicinal chemistry. The compound has been studied for its potential to target various diseases such as cancer, HIV/AIDS, and Alzheimer’s disease.

Scientific Research Applications

Antibacterial Applications

3-Bromo-N-butyl-5-(trifluoromethyl)benzenesulfonamide: has been studied for its potential use as an antibacterial agent. Sulfonamides, in general, have been used for decades to treat bacterial infections due to their ability to inhibit bacterial growth. The trifluoromethyl group in this compound could potentially enhance its antibacterial efficacy by increasing its lipophilicity, allowing for better penetration through lipid membranes of bacteria .

Anticancer Research

This compound may also play a role in anticancer research. Sulfonamides have shown unique antitumor properties, and modifications to their structure, such as the addition of a bromo group, can lead to compounds with potential anticancer effects. These effects are often explored through clinical trials to evaluate their efficacy in treating various types of cancer .

Pesticide Development

The use of sulfonamides as pesticides is another area of application. They can be utilized for sterilization, weeding, and as insecticides. The specific structure of 3-Bromo-N-butyl-5-(trifluoromethyl)benzenesulfonamide could be investigated for its effectiveness in these areas, particularly in the development of new, more potent pesticides .

Tyrosine Kinase Inhibition

Compounds similar to 3-Bromo-N-butyl-5-(trifluoromethyl)benzenesulfonamide have been used in the synthesis of tyrosine kinase inhibitors like Fedratinib. These inhibitors are important in the treatment of diseases such as myelofibrosis, and the compound could be a precursor or a candidate for developing new inhibitors .

Material Science Research

In material science, the compound’s unique structure could be valuable in the synthesis of novel materials. Its molecular properties, such as the bromo and trifluoromethyl groups, might contribute to the development of materials with specific characteristics like increased stability or reactivity .

Drug Design and Development

Finally, 3-Bromo-N-butyl-5-(trifluoromethyl)benzenesulfonamide could be significant in drug design and development. Its structure allows for potential modifications that could lead to the creation of new drugs with improved pharmacokinetic properties. Researchers might explore this compound as a scaffold for developing drugs with enhanced absorption, distribution, metabolism, and excretion (ADME) profiles.

properties

IUPAC Name

3-bromo-N-butyl-5-(trifluoromethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrF3NO2S/c1-2-3-4-16-19(17,18)10-6-8(11(13,14)15)5-9(12)7-10/h5-7,16H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJPATHMDDIDFND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNS(=O)(=O)C1=CC(=CC(=C1)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrF3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90674355
Record name 3-Bromo-N-butyl-5-(trifluoromethyl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90674355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1020252-83-8
Record name 3-Bromo-N-butyl-5-(trifluoromethyl)benzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1020252-83-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-N-butyl-5-(trifluoromethyl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90674355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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